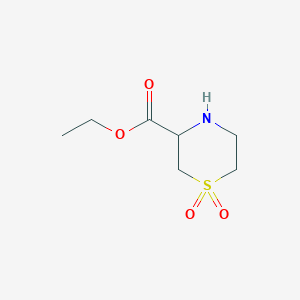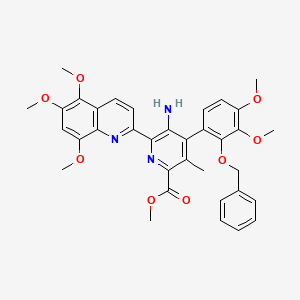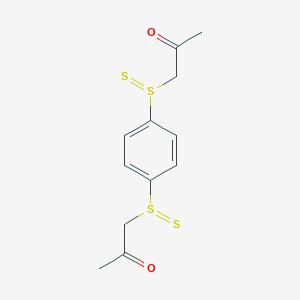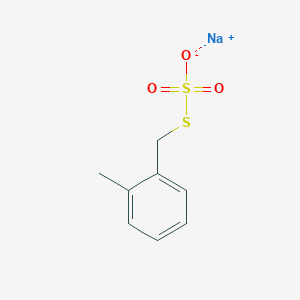
Sodium S-(2-methylbenzyl) sulfurothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium S-(2-methylbenzyl) sulfurothioate can be synthesized by reacting β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction is typically carried out in toluene as the solvent at 100°C. When four equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Using two equivalents of a base, α-thio ketones are achieved after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium S-(2-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium S-(2-methylbenzyl) sulfurothioate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the production of various sulfur-containing intermediates for pharmaceuticals, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism of action of sodium S-(2-methylbenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. The compound can form stable intermediates, such as keto-enol tautomers, which play a significant role in its reactivity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Sodium S-(2-methylbenzyl) sulfurothioate is unique among Bunte salts due to its specific structure and reactivity. Similar compounds include:
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate
These compounds share similar properties but differ in their substituents, which can affect their reactivity and applications. This compound stands out due to its specific methylbenzyl group, which imparts unique reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C8H9NaO3S2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KAEMBRIGSIIJNF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
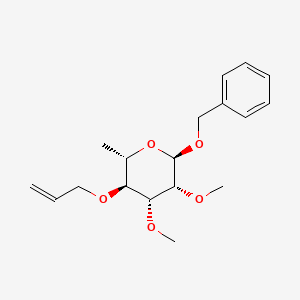

![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)

